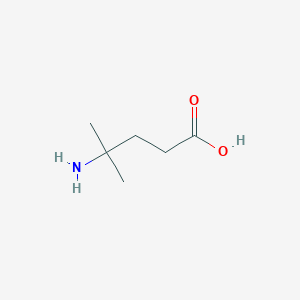

Acide 4-amino-4-méthylpentanoïque

Vue d'ensemble

Description

4-Amino-4-methylpentanoic acid (abbreviated as AMPA) is an amino acid derivative commonly used in scientific research. It is an important component of the glutamate receptor, which plays a role in a variety of physiological processes such as learning, memory, and neuronal development.

Applications De Recherche Scientifique

Recherche en neurosciences

L'acide 4-amino-4-méthylpentanoïque joue un rôle important dans la recherche en neurosciences en raison de sa similitude structurale avec les neurotransmetteurs. Il est utilisé pour étudier la modulation de la libération des neurotransmetteurs, la liaison des récepteurs et les voies de transduction du signal. Ce composé peut servir de bloc de construction pour la synthèse de molécules plus complexes qui interagissent avec le système nerveux central .

Développement de médicaments

Dans le domaine du développement de médicaments, l'this compound est utilisé comme précurseur dans la synthèse de produits pharmaceutiques. Sa modification peut conduire à la création de nouveaux composés ayant des effets thérapeutiques potentiels contre des maladies telles que le paludisme, comme on le voit dans la conception d'agents antipaludiques .

Biochimie

Biochimiquement, l'this compound est un analogue de la leucine, un acide aminé essentiel. Il est étudié pour son rôle dans la synthèse des protéines, le métabolisme et la régulation de la glycémie. Les chercheurs explorent également son impact sur la croissance et la récupération musculaire, ce qui le rend pertinent pour les compléments alimentaires .

Agriculture

En agriculture, les dérivés de ce composé sont étudiés pour leur utilisation comme promoteurs de croissance et compléments nutritionnels dans les cultures cellulaires végétales. Ses effets sur la croissance et le développement des plantes, en particulier pour améliorer la résistance au stress et améliorer le rendement des cultures, sont d'un grand intérêt .

Industrie alimentaire

L'industrie alimentaire explore l'utilisation de l'this compound comme additif nutritionnel en raison de son profil d'acides aminés. Il pourrait améliorer la valeur nutritionnelle des produits alimentaires, en particulier en fortifiant la teneur en protéines et en servant de complément alimentaire .

Science environnementale

Les scientifiques de l'environnement étudient l'this compound pour sa biodégradabilité et son utilisation potentielle dans les processus de biorémediation. Comprendre son interaction avec les facteurs environnementaux permet d'évaluer son impact sur les écosystèmes .

Science des matériaux

En science des matériaux, ce composé est un candidat pour la création de nouveaux polymères ayant des propriétés mécaniques spécifiques. Son incorporation dans des structures polymères pourrait conduire à des matériaux avec une durabilité et une fonctionnalité améliorées .

Chimie analytique

Enfin, l'this compound est utilisé en chimie analytique comme matériau de référence ou standard dans diverses méthodes chromatographiques et spectroscopiques. Il aide à l'identification et à la quantification des substances dans des mélanges complexes .

Mécanisme D'action

Target of Action

4-Amino-4-methylpentanoic acid, also known as Leucine, is an essential branched-chain amino acid (BCAA) that primarily targets muscle tissues . It plays a crucial role in protein synthesis and muscle growth .

Mode of Action

Leucine interacts with its targets, the muscle tissues, by activating the mTOR signaling pathway, which promotes muscle growth . This interaction results in changes at the cellular level, leading to increased protein synthesis and, consequently, muscle growth .

Biochemical Pathways

The catabolism of Leucine initiates in muscle and yields NADH and FADH2 . The first reaction in the catabolic pathway of Leucine is a reversible transamination that converts Leucine into branched-chain ketoacids . This process is catalyzed by the enzyme branched-chain aminotransferase .

Pharmacokinetics

It’s known that leucine, like other amino acids, is absorbed in the small intestine and distributed throughout the body via the bloodstream .

Result of Action

The primary result of Leucine’s action is the promotion of muscle growth and repair . It also plays a role in regulating blood-sugar levels, growth hormone production, wound healing, and energy regulation .

Action Environment

Environmental factors such as diet and physical activity can influence the action, efficacy, and stability of Leucine. A diet rich in Leucine can enhance its availability and efficacy in promoting muscle growth. On the other hand, physical activity increases the demand for Leucine due to increased protein synthesis and muscle repair .

Analyse Biochimique

Biochemical Properties

4-Amino-4-methylpentanoic acid plays a significant role in biochemical reactions, particularly in protein synthesis and metabolism. It interacts with several enzymes and proteins, including aminoacyl-tRNA synthetases, which facilitate the incorporation of amino acids into growing polypeptide chains during translation. Additionally, 4-Amino-4-methylpentanoic acid can interact with transaminases, which are involved in amino acid metabolism by transferring amino groups between molecules .

Cellular Effects

The effects of 4-Amino-4-methylpentanoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Amino-4-methylpentanoic acid can activate the mTOR signaling pathway, which is crucial for cell growth and protein synthesis . It also affects gene expression by acting as a substrate for enzymes that modify histones, thereby influencing chromatin structure and gene transcription .

Molecular Mechanism

At the molecular level, 4-Amino-4-methylpentanoic acid exerts its effects through several mechanisms. It binds to specific receptors on the cell surface, initiating a cascade of intracellular signaling events. Additionally, it can inhibit or activate enzymes involved in metabolic pathways, such as those responsible for amino acid catabolism . Changes in gene expression are also mediated by 4-Amino-4-methylpentanoic acid through its interactions with transcription factors and epigenetic modifiers .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-4-methylpentanoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Amino-4-methylpentanoic acid remains stable under controlled conditions but can degrade when exposed to extreme pH or temperature . Long-term exposure to 4-Amino-4-methylpentanoic acid in vitro has been associated with sustained activation of certain signaling pathways and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of 4-Amino-4-methylpentanoic acid vary with different dosages in animal models. At low doses, it can enhance protein synthesis and promote muscle growth, while high doses may lead to toxic effects such as oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range maximizes beneficial outcomes without causing adverse effects .

Metabolic Pathways

4-Amino-4-methylpentanoic acid is involved in several metabolic pathways, including the citric acid cycle and amino acid catabolism. It interacts with enzymes such as aminotransferases and dehydrogenases, which facilitate its conversion into other metabolites . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, 4-Amino-4-methylpentanoic acid is transported and distributed through specific transporters and binding proteins. These include amino acid transporters that facilitate its uptake into cells and intracellular binding proteins that help localize it to specific cellular compartments . The distribution of 4-Amino-4-methylpentanoic acid can influence its localization and accumulation within tissues, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of 4-Amino-4-methylpentanoic acid is crucial for its activity and function. It is often found in the cytoplasm, where it participates in protein synthesis and metabolic reactions. Additionally, targeting signals and post-translational modifications can direct 4-Amino-4-methylpentanoic acid to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular metabolism and signaling .

Propriétés

IUPAC Name |

4-amino-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(2,7)4-3-5(8)9/h3-4,7H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNOWMWZNCOYIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20281177 | |

| Record name | 4-amino-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3235-46-9 | |

| Record name | 3235-46-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

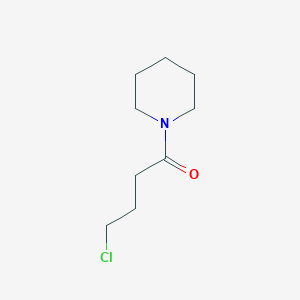

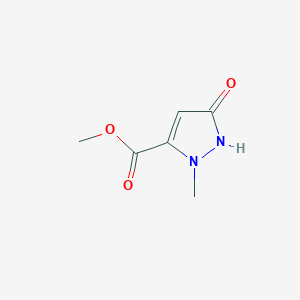

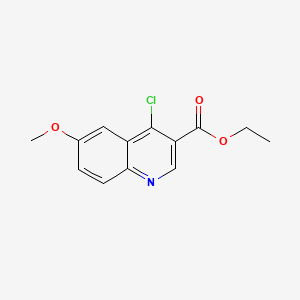

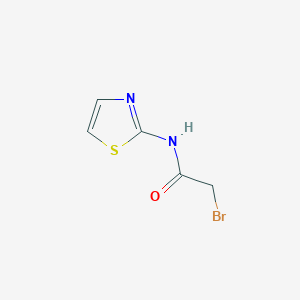

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-amino-4-methylpentanoic acid (dimethylGABA) reach the brain when it is unable to cross the blood-brain barrier?

A1: The research paper reveals that while dimethylGABA itself cannot penetrate the blood-brain barrier, its prodrug, 5,5-dimethyl-delta 1-pyrroline, can cross the barrier. [] Once in the brain, enzymes convert 5,5-dimethyl-delta 1-pyrroline into dimethylGABA. This process highlights the potential of using prodrugs to deliver centrally active compounds that cannot cross the blood-brain barrier independently. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate](/img/structure/B1267833.png)

![9-Azabicyclo[6.2.0]decan-10-one](/img/structure/B1267835.png)